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Compound of Interest

Compound Name: SDZ281-977

Cat. No.: B1680939 Get Quote

In-Depth Technical Guide: SDZ-281-977
For Researchers, Scientists, and Drug Development Professionals

Abstract
SDZ-281-977 is a synthetic small molecule and a derivative of Lavendustin A, initially explored

for its potential as an anticancer agent. Unlike its parent compound, which is a known inhibitor

of the epidermal growth factor receptor (EGFR) tyrosine kinase, SDZ-281-977 exerts its

antiproliferative effects through a distinct mechanism of action: the induction of mitotic arrest.

This technical guide provides a comprehensive overview of the molecular and cellular

characteristics of SDZ-281-977, including its physicochemical properties, in vitro and in vivo

efficacy, and the current understanding of its mechanism of action. Detailed experimental

protocols and signaling pathway diagrams are provided to support further research and

development efforts.

Physicochemical Properties
SDZ-281-977 is a white to off-white solid compound. Its core chemical and physical

characteristics are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1680939?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citation(s)

Molecular Weight 316.35 g/mol [1][2][3][4]

Molecular Formula C₁₈H₂₀O₅ [1][2][3][4]

CAS Number 150779-71-8 [1][2]

Appearance Solid, White to off-white [1]

Purity >98% (by HPLC) [2][4]

Solubility Soluble in DMSO [2][3]

Storage
Short term at 0°C, Long term

at -20°C
[2][3]

Biological Activity and Mechanism of Action
SDZ-281-977 demonstrates potent antiproliferative activity against a range of human cancer

cell lines. Its primary mechanism of action is the disruption of microtubule dynamics, leading to

cell cycle arrest in the G2/M phase and subsequent apoptosis.

Antiproliferative Activity
The in vitro efficacy of SDZ-281-977 has been demonstrated against several human tumor cell

lines. The half-maximal inhibitory concentrations (IC₅₀) for cell growth inhibition are presented

below.

Cell Line Cancer Type IC₅₀ (µM) Citation(s)

A431 Vulvar Carcinoma 0.21 [1][3][4]

MIA PaCa-2 Pancreatic Carcinoma 0.29 [1][3][4]

MDA-MB-231 Breast Carcinoma 0.43 [1][3][4]

Mechanism of Action: Antimitotic Agent
While derived from the EGFR tyrosine kinase inhibitor Lavendustin A, SDZ-281-977

surprisingly does not inhibit this enzyme. Instead, its mode of action is characterized by its
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ability to arrest cells in mitosis. This antimitotic effect is attributed to its interaction with tubulin,

a key component of microtubules. By disrupting the normal process of microtubule

polymerization and depolymerization, SDZ-281-977 interferes with the formation and function

of the mitotic spindle, a critical structure for chromosome segregation during cell division. This

disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and

ultimately, programmed cell death (apoptosis).

SDZ-281-977

Tubulin/Microtubules

Interferes with dynamics

Mitotic Spindle Disruption

Spindle Assembly
Checkpoint Activation

Mitotic Arrest
(G2/M Phase)

Apoptosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Proposed signaling pathway for the antimitotic action of SDZ-281-977.

In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo antitumor activity of SDZ-

281-977.

Xenograft Studies
In nude mice bearing A431 human vulvar carcinomas, intravenous administration of SDZ-281-

977 resulted in a dose-dependent inhibition of tumor growth. Oral administration has also

shown efficacy.

Administration
Route

Dose
Treatment
Duration

Tumor Growth
Inhibition

Citation(s)

Intravenous
1-10 mg/kg (3-4

times/week)
4 weeks Dose-dependent [1][3][4]

Oral 30 mg/kg 3 weeks 54% [1][3][4]

The described treatment regimens were reported to be well-tolerated, with no significant

changes in the body weight of the treated animals.[1][3][4]

Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the

study of SDZ-281-977.

In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a general guideline for assessing the antiproliferative activity of SDZ-281-977.

Cell Seeding: Plate cancer cells (e.g., A431, MIA PaCa-2, MDA-MB-231) in a 96-well plate at

a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell

attachment.
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Compound Treatment: Prepare serial dilutions of SDZ-281-977 in the appropriate cell culture

medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48-

72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC₅₀ value.
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Caption: Workflow for the in vitro antiproliferative (MTT) assay.

Cell Cycle Analysis by Flow Cytometry
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This protocol outlines the steps to analyze the effect of SDZ-281-977 on the cell cycle

distribution.

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with SDZ-281-

977 at various concentrations for a defined period (e.g., 24 hours).

Cell Harvesting: Harvest both adherent and floating cells, wash with phosphate-buffered

saline (PBS), and count the cells.

Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at

least 2 hours.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a

DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity

of the DNA-binding dye is proportional to the DNA content of the cells.

Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each

phase of the cell cycle (G0/G1, S, and G2/M).

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of SDZ-

281-977.

Animal Model: Use immunocompromised mice (e.g., nude mice).

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g.,

A431) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

regularly.

Treatment Initiation: When tumors reach a predetermined size, randomize the mice into

treatment and control groups.
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Drug Administration: Administer SDZ-281-977 via the desired route (e.g., intravenous or oral)

at specified doses and schedules. The control group should receive the vehicle.

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the

study.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion
SDZ-281-977 is a promising antiproliferative agent with a distinct mechanism of action involving

the disruption of microtubule dynamics and subsequent mitotic arrest. Its efficacy has been

demonstrated in both in vitro and in vivo models. The detailed information and protocols

provided in this guide are intended to facilitate further research into the therapeutic potential of

SDZ-281-977 and the development of novel antimitotic drugs. Further investigation into the

precise molecular interactions with tubulin and the downstream signaling pathways will be

crucial for optimizing its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [SDZ281-977 molecular weight and formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680939#sdz281-977-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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